1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Description
1-Bromo-4-[1-(p-tolyl)ethyl]benzene is a brominated aromatic compound featuring a p-tolyl (4-methylphenyl) group attached to a central ethyl chain. Its molecular structure combines electron-withdrawing bromine and electron-donating methyl substituents, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-[1-(4-methylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCPCALHJRNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[1-(p-tolyl)ethyl]benzene can be synthesized through a halogenation reaction. One common method involves the reaction of styrene with p-tolyl bromide under suitable conditions to achieve the desired brominated product . The reaction typically requires a halogenating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[1-(p-tolyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the brominated benzene with another aromatic ring.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-[1-(p-tolyl)ethyl]benzene serves as a vital intermediate in the synthesis of various organic compounds. It is utilized in the preparation of substituted aromatic compounds through electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, facilitating the introduction of other functional groups into the aromatic ring.
Pharmaceutical Development
This compound has been explored for its potential use in the pharmaceutical industry. It can be transformed into biologically active molecules, contributing to drug discovery and development processes. For instance, derivatives of this compound have shown promising results in targeting specific biological pathways, making them candidates for further pharmacological studies.
Agrochemical Applications
In agrochemistry, this compound is investigated for its use as a building block in the synthesis of pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing environmentally friendly agrochemical products.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing novel anticancer agents. The researchers modified the compound to enhance its efficacy against cancer cell lines, showcasing its potential in cancer therapy development.
Case Study 2: Development of Selective Herbicides
Research conducted at a leading agricultural chemistry lab highlighted the effectiveness of derivatives of this compound as selective herbicides. The study illustrated how modifications to the compound could lead to enhanced selectivity and reduced environmental impact compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C${15}$H${15}$Br (exact formula depends on substituents).
- Molecular Weight : ~287.16 g/mol (varies with functional groups).
- Physical State : Typically a crystalline solid or oil, depending on substituents.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related brominated aromatic compounds:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., p-tolyl, methoxy) increase solubility in polar solvents but may reduce thermal stability. Conversely, electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilic reactivity .
- Synthetic Yields : Yields vary significantly with reaction conditions. For instance, conjugated diene derivatives (e.g., 8l) exhibit moderate yields (72%) due to steric challenges in cycloaddition reactions , while alkyne-containing derivatives (e.g., C${15}$H${11}$BrO) show lower yields (31–49%) under nitrovinyl coupling conditions .
Biological Activity
1-Bromo-4-[1-(p-tolyl)ethyl]benzene, a brominated aromatic compound, is a derivative of ethylbenzene and has garnered attention in various fields of biological research. This article explores its biological activities, including its antioxidant, anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H13Br
- Molecular Weight : 227.12 g/mol
The compound consists of a bromine atom attached to a benzene ring that is also substituted with a p-tolyl group and an ethyl group. This structure potentially influences its biological activity by modifying lipophilicity and molecular interactions.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives bearing bromine atoms have shown improved radical scavenging abilities compared to their non-brominated counterparts.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | |
| Ascorbic Acid | 58.2 | |
| Other Brominated Compounds | >60 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have been tested against multiple cancer cell lines, demonstrating cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various brominated compounds, it was found that those with similar substitutions exhibited IC50 values in the micromolar range against breast (MDA-MB-231) and glioblastoma (U-87) cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| 1-Bromo-3-(p-tolyl)propane | U-87 | TBD | |
| Control (Ascorbic Acid) | MDA-MB-231 | 20 |
Antibacterial Activity
The antibacterial properties of halogenated compounds are well-documented. Research indicates that the presence of bromine enhances the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity
| Compound | Bacteria Tested | MIC (mg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | ||
| Control (Penicillin) | Staphylococcus aureus | 0.01 |
Anti-inflammatory Activity
In addition to its antioxidant and antibacterial properties, compounds related to this compound have shown promise in anti-inflammatory applications. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for preparing 1-Bromo-4-[1-(p-tolyl)ethyl]benzene?
Answer:
Two primary methods are employed:
- Bromination : Reacting 4-[1-(p-tolyl)ethyl]benzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) to achieve para-selective monobromination .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromophenylacetylene and a p-tolyl ethyl precursor, using ligands like triphenylphosphine to enhance regioselectivity .
Purification is typically achieved via fractional distillation (for volatile impurities) or recrystallization (using ethanol/water mixtures) to ≥95% purity .
Basic: How is the purity and structural integrity of this compound verified?
Answer:
- NMR Spectroscopy : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 2.3–2.6 ppm for methyl groups) and ¹³C NMR confirm substituent positions and absence of di-brominated byproducts .
- GC-MS : Quantifies purity (>98%) and identifies low-abundance impurities (e.g., residual solvents) .
- Elemental Analysis : Validates molecular formula (C₁₅H₁₅Br) with <0.3% deviation .
- X-ray Crystallography : Resolves steric configurations of the p-tolyl ethyl group .
Advanced: What strategies mitigate competing side reactions during bromination?
Answer:
- Temperature Control : Maintaining 0–5°C suppresses di-bromination by reducing Br₂ reactivity .
- Catalyst Optimization : FeBr₃ (5 mol%) enhances para-selectivity over AlCl₃ due to lower electrophilicity .
- Kinetic Monitoring : In-situ FTIR tracks Br₂ consumption; TLC (hexane/EtOAc 9:1) detects intermediates for timely quenching .
Advanced: How does steric hindrance influence substitution reactivity?
Answer:
The bulky p-tolyl ethyl group:
- Reduces SN2 Rates : Steric shielding lowers k₂ for nucleophilic substitution by 40–60% compared to unsubstituted analogs .
- Electronic Effects : Hammett σ⁺ values (-0.17 for p-tolyl) indicate electron-donating effects, decreasing C-Br bond polarization.
- Reaction Optimization : Use polar aprotic solvents (DMF, 100°C) with KOtBu to enhance nucleophilicity .
Basic: What are its applications in medicinal chemistry?
Answer:
- Kinase Inhibitors : Suzuki coupling introduces pyridine or quinazoline moieties for ATP-binding pocket targeting .
- GPCR Modulators : The tolyl group enhances lipophilicity (logP ~3.8), improving blood-brain barrier penetration in CNS drug candidates .
Advanced: How to resolve contradictions in cross-coupling yields?
Answer:
- DOE Analysis : Vary Pd catalyst (0.5–5 mol% Pd(OAc)₂), ligands (SPhos vs. XPhos), and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Moisture Control : Anhydrous THF (H₂O <50 ppm) and molecular sieves prevent catalyst deactivation .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal contact (LD₅₀ >2000 mg/kg, rat) .
- Ventilation : Use fume hoods (vapor pressure: 0.12 mmHg at 25°C) to avoid inhalation .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
Advanced: Can computational methods predict derivatives for materials science?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
